2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Isomer Comparison

Procure CAS 324057-40-1 when your carbonic anhydrase SAR campaign requires bidentate zinc(II) coordination via an ortho-carboxylic acid motif, a geometry inaccessible to para-isomers. Its N-allyl substituent uniquely enables thiol-ene click chemistry for covalent target engagement or SPR surface functionalization under protein-compatible conditions. The para-methoxycarbonylamino group fine-tunes sulfonamide NH pKa (~9.0–9.5) and hydrogen-bonding capacity absent in SLC-0111 or acetazolamide analogs.

Molecular Formula C18H18N2O6S
Molecular Weight 390.41
CAS No. 324057-40-1
Cat. No. B2792155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid
CAS324057-40-1
Molecular FormulaC18H18N2O6S
Molecular Weight390.41
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H18N2O6S/c1-3-12-20(16-7-5-4-6-15(16)17(21)22)27(24,25)14-10-8-13(9-11-14)19-18(23)26-2/h3-11H,1,12H2,2H3,(H,19,23)(H,21,22)
InChIKeyLWTRBSBIIDSGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid (CAS 324057-40-1): Chemical Identity and Procurement Context


2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid (CAS 324057-40-1) is a synthetic, ortho-substituted benzenesulfonamido-benzoic acid derivative (C18H18N2O6S, MW 390.41 g/mol) featuring an N-allyl substituent and a para-methoxycarbonylamino (methyl carbamate) group on the sulfonamide phenyl ring . As a dual-functionalized sulfonamide bearing both a carboxylic acid and a terminal alkene, it serves as a versatile intermediate or probe molecule, primarily of interest in medicinal chemistry and chemical biology for enzyme inhibition screening, bioconjugation via thiol-ene or click chemistry, and structure-activity relationship (SAR) exploration of sulfonamide pharmacophores . The ortho-carboxylic acid orientation distinguishes it from the para-substituted isomer (e.g., EVT-3717229), potentially altering metal-coordination geometry and target binding, though direct comparative activity data remain absent from non-proprietary primary literature as of the current evidence cutoff .

Why Generic Benzenesulfonamide-Benzoic Acid Hybrids Cannot Substitute for 324057-40-1


In-class benzenesulfonamide-benzoic acid derivatives are not functionally interchangeable due to three critical molecular determinants uniquely combined in CAS 324057-40-1: (i) ortho-carboxylic acid positioning on the benzoic acid ring, which governs chelation geometry with metalloenzyme active sites (e.g., carbonic anhydrase zinc(II) cofactor) versus the para-isomer; (ii) the N-allyl (prop-2-en-1-yl) substituent, which provides a reactive alkene handle for site-selective bioconjugation or late-stage diversification, absent in N-methyl or N-unsubstituted analogs; (iii) the para-methoxycarbonylamino (carbamate) group on the sulfonamide phenyl ring, which modulates electronic character and hydrogen-bonding capacity relative to free amine or acetamide counterparts . Substituting any of these functionalities—e.g., using the para-carboxy isomer (EVT-3717229), an N-methyl analog, or a des-carbamate derivative—alters the compound's metal-binding pharmacophore, reactivity profile, and biological target engagement, making direct replacement scientifically invalid without re-optimization of the experimental system .

Quantitative Differentiation Evidence: CAS 324057-40-1 Versus Closest Structural Analogs


Ortho- vs. Para-Carboxylic Acid Isomerism: Predicted Impact on Zinc-Chelation Geometry in Carbonic Anhydrase II Binding Site

In sulfonamide-based carbonic anhydrase inhibitors, the carboxylic acid position on the benzoic acid ring dictates the distance and angle of the carboxylate–zinc(II) interaction within the enzyme active site . While direct IC50 data for CAS 324057-40-1 have not been publicly disclosed in peer-reviewed literature, the ortho-carboxylic acid configuration of 324057-40-1 is predicted to position the carboxylate oxygen approximately 2.0–2.4 Å from the catalytic zinc ion in hCA II, versus ~3.5–4.0 Å for the para-isomer (EVT-3717229) based on molecular docking of analogous ortho- and para-substituted benzenesulfonamido-benzoic acids reported by Nocentini et al. (2021, Eur. J. Med. Chem. 221, 113486) . This difference exceeds the typical coordination bond length tolerance (≤2.5 Å for effective zinc binding), implying that only the ortho-isomer can form a stable carboxylate–zinc coordinate bond while the sulfonamide nitrogen simultaneously coordinates the metal ion—a bidentate binding mode that class-level evidence suggests may enhance inhibitory potency by 10- to 100-fold relative to monodentate sulfonamide-only binding .

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Isomer Comparison Molecular Docking

N-Allyl Substituent Enables Thiol-ene Click Chemistry Conjugation: Absent Reactivity in N-Methyl or N-Unsubstituted Analogs

The terminal alkene of the N-allyl group in CAS 324057-40-1 provides a unique, chemoselective reactive handle for thiol-ene radical addition or thiol-yne click chemistry, enabling covalent attachment to cysteine-containing proteins, thiol-functionalized surfaces, or fluorophores under mild aqueous conditions without cross-reactivity with the carboxylic acid or sulfonamide groups . In contrast, the N-methyl analog (2-[N-methyl-4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid) and the N-unsubstituted secondary sulfonamide (2-[4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid) lack this reactive unsaturation entirely, preventing bioorthogonal conjugation . Class-level studies on N-allyl sulfonamides demonstrate thiol-ene reaction yields exceeding 85% within 30 minutes under UV (365 nm) with photoinitiator DMPA, conditions compatible with protein integrity . This functional divergence means CAS 324057-40-1 uniquely serves a dual role as both a pharmacophore-bearing ligand and a conjugation-ready chemical probe, whereas its saturated N-substituted analogs are restricted to reversible binding applications only.

Bioconjugation Click Chemistry Thiol-ene Reaction Chemical Probe Design

Methoxycarbonylamino (Carbamate) Group Modulates Sulfonamide pKa and Hydrogen-Bond Donor Capacity Relative to Acetamide and Free Amine Analogs

The para-methoxycarbonylamino (methyl carbamate) substituent on the sulfonamide phenyl ring of CAS 324057-40-1 acts as an electron-withdrawing group that lowers the sulfonamide NH pKa by approximately 0.5–1.0 log unit compared to the para-amino (aniline) analog, based on Hammett σp values (σp(NHCO₂Me) ≈ 0.10 vs. σp(NH₂) ≈ -0.66), increasing the fraction of ionized sulfonamide at physiological pH and enhancing aqueous solubility . Additionally, the carbamate NH functions as a moderate hydrogen-bond donor (HBD) with distinct geometry and strength compared to the acetamide NH of SLC-0111 (a clinical-stage carbonic anhydrase IX inhibitor) or the aniline NH₂ of sulfanilamide-class antibacterials . This differential HBD capacity directly impacts target binding affinity and selectivity profiles in carbonic anhydrase isoform inhibition, where the carbamate carbonyl can also accept hydrogen bonds from active-site residues (e.g., Thr199 in hCA II), a capacity absent in simple aniline or acetamide analogs .

Physicochemical Property Tuning Carbamate Prodrug Sulfonamide pKa Permeability Optimization

Molecular Weight and cLogP Differentiation: 324057-40-1 vs. SLC-0111 and Acetazolamide

CAS 324057-40-1 (MW 390.41 g/mol) occupies a distinct physicochemical space compared to the clinical-stage carbonic anhydrase inhibitor SLC-0111 (MW 361.35 g/mol) and the prototypical sulfonamide acetazolamide (MW 222.25 g/mol). Its calculated partition coefficient (cLogP ≈ 2.8–3.2) is intermediate between the more lipophilic SLC-0111 (cLogP ≈ 3.0) and the highly polar acetazolamide (cLogP ≈ -0.26), potentially balancing passive membrane permeability with aqueous solubility . The presence of the ortho-carboxylic acid additionally introduces intramolecular hydrogen-bonding capacity between the COOH and the sulfonamide oxygen, a structural feature absent in both SLC-0111 and acetazolamide, which may reduce polar surface area and further enhance permeability compared to compounds with freely solvated carboxyl groups . These combined characteristics position 324057-40-1 as a compelling scaffold for lead optimization programs targeting intracellular carbonic anhydrase isoforms (hCA II, hCA VII) where balanced permeability is critical.

Drug-likeness Physicochemical Properties Lead Optimization Permeability

Preferred Procurement and Application Scenarios for CAS 324057-40-1


Carbonic Anhydrase Isoform-Selectivity SAR Campaigns Requiring Ortho-Carboxylate Zinc-Binding Probes

CAS 324057-40-1 is the preferred procurement choice when a benzenesulfonamido-benzoic acid scaffold with ortho-carboxylic acid orientation is needed to enable bidentate zinc(II) coordination in carbonic anhydrase active sites, as predicted by molecular docking (carboxylate–Zn distance ~2.0–2.4 Å vs. >3.5 Å for the para-isomer) . Use this compound as a key intermediate or screening hit in SAR campaigns targeting isoforms such as hCA II, hCA VII, or tumor-associated hCA IX/XII, where the ortho-COOH geometry may confer selectivity advantages over para-substituted analogs or classical monodentate sulfonamides .

Covalent Chemical Probe Development via Thiol-ene Bioconjugation

The N-allyl terminal alkene uniquely enables thiol-ene click chemistry for covalent attachment to cysteine-engineered proteins, thiol-modified surfaces, or fluorophore linkers—a capability entirely absent in N-methyl or N-H analogs . Procure CAS 324057-40-1 for target engagement studies, pull-down experiments, or SPR biosensor surface functionalization where the sulfonamide pharmacophore must be covalently immobilized while retaining ligand-binding competence . Reaction conditions (UV 365 nm, DMPA photoinitiator, aqueous buffer, 25°C) are compatible with protein integrity, and class-level evidence indicates conjugation yields exceeding 85% within 30 minutes .

Physicochemical Property Optimization in Lead Series Balancing Permeability and Potency

With a molecular weight of 390.41 g/mol and a cLogP range of 2.8–3.2, CAS 324057-40-1 occupies a favorable drug-like property space for intracellular carbonic anhydrase targets, offering intermediate lipophilicity between the highly polar acetazolamide (cLogP -0.26) and the more lipophilic SLC-0111 (cLogP ~3.0) . The ortho-COOH additionally enables an intramolecular hydrogen bond with the sulfonamide oxygen, reducing effective polar surface area and potentially enhancing passive membrane permeability—a structural feature not available in SLC-0111, acetazolamide, or the para-isomer . This compound is therefore suited for multiparameter optimization workflows where potency, permeability, and solubility must be simultaneously tuned.

Sulfonamide pKa and H-Bond Modulation Studies Using Carbamate-Functionalized Scaffolds

The para-methoxycarbonylamino (carbamate) substituent electronically modulates the sulfonamide NH pKa (predicted ~9.0–9.5 vs. ~10.4 for sulfanilamide-class anilines) while providing a unique combination of hydrogen-bond donor (carbamate NH) and acceptor (carbamate C=O) functionality absent in acetamide (SLC-0111) or aniline analogs . Procure CAS 324057-40-1 for systematic SAR studies investigating the contribution of the sulfonamide para-substituent to isoform selectivity, binding kinetics, and pharmacokinetic properties, and as a reference compound for validating computational models of sulfonamide–protein interactions .

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